![molecular formula C16H12N4OS B2995871 3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-72-5](/img/structure/B2995871.png)
3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles and their derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The structure of triazoles is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . They are also used in the synthesis of new classes of antibacterial agents to fight multidrug-resistant pathogens .Scientific Research Applications
Synthesis and Structural Analysis
Research in medicinal chemistry has highlighted the significant pharmaceutical importance of heterocyclic compounds, including pyridazine analogs. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane (DCM), followed by the addition of lutidine and other reagents. The synthesized compound was elucidated using spectroscopic techniques and confirmed by X-ray diffraction (XRD). Density Functional Theory (DFT) calculations were performed to analyze the harmony between theoretical and experimental values, with a focus on the HOMO-LUMO energy gap and global reactivity descriptors. This study provides a foundation for understanding the structural and electronic properties of such compounds (Sallam et al., 2021).
Biological Activity and Applications
Another facet of research on similar compounds involves evaluating their potential biological activities. For example, new triazolothiadiazole and triazolothiadiazine derivatives, including 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and others, were synthesized and assessed for their antiviral activity against HIV-1 and HIV-2, as well as for their inhibitory activity against the kinesin Eg5. The structures of these compounds were established through spectroscopic analysis, and their biological activities were evaluated using assays like the MTT assay for antiviral activity and the malachite green ATPase assay for Eg5 inhibitory activity. This research highlights the potential application of these compounds in developing new therapeutic agents (Khan et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar triazole backbone have been found to interact with a variety of enzymes and receptors . For instance, some triazole compounds are known to bind to the adenosine receptor, which is mediated by G proteins that activate adenylyl cyclase .
Mode of Action
Triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with a similar triazole backbone have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors), and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazole backbone .
Result of Action
Compounds with a similar triazole backbone have been assessed for their antiproliferative action against human colon cancer cell lines .
Action Environment
Compounds with a similar triazole backbone have been shown to exhibit remarkable thermal stabilities .
Future Directions
properties
IUPAC Name |
3-benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-2-5-12(6-3-1)11-22-16-18-17-15-9-8-13(19-20(15)16)14-7-4-10-21-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZFEDNXYXZEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
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